molecular formula C14H18ClNO3 B2602130 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide CAS No. 879362-83-1

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide

Cat. No. B2602130
M. Wt: 283.75
InChI Key: FGDQPBZQAFSOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide” is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives are determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecule contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 .


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 160.36°C and a predicted boiling point of approximately 444.4°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 , and the refractive index is n20D 1.55 .

Scientific Research Applications

Antibacterial and Antifungal Applications

A study conducted by Abbasi et al. (2020) explored the synthesis of various acetamide derivatives with potential antibacterial and antifungal activities. The compounds synthesized demonstrated varying degrees of antimicrobial efficacy, with some showing promising results against specific bacterial and fungal strains. The study highlighted the chemical versatility and potential therapeutic applications of these compounds in combating microbial infections (Abbasi et al., 2020).

Anti-diabetic Potential

Another significant application lies in the development of anti-diabetic agents. Abbasi et al. (2023) synthesized a series of new acetamide derivatives and evaluated their anti-diabetic potentials through α-glucosidase enzyme inhibitory studies. Some of the synthesized compounds exhibited weak to moderate inhibitory activities against α-glucosidase, suggesting their potential as therapeutic agents for managing type-2 diabetes (Abbasi et al., 2023).

Enzyme Inhibition for Therapeutic Applications

Research by Abbasi et al. (2019) into sulfonamide derivatives with benzodioxane and acetamide moieties showed substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase (AChE). These findings indicate potential therapeutic applications in treating diseases like Alzheimer's and diabetes through enzyme inhibition (Abbasi et al., 2019).

Photovoltaic Efficiency and Bioactivity

The study by Mary et al. (2020) on benzothiazolinone acetamide analogs provided insights into their photovoltaic efficiency, suggesting potential applications in dye-sensitized solar cells (DSSCs). Additionally, these compounds exhibited promising bioactivity, including enzyme inhibition, highlighting their multifaceted applications in both energy and healthcare sectors (Mary et al., 2020).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-9(2)14(16-13(17)8-15)10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7,9,14H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDQPBZQAFSOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCO2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide

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